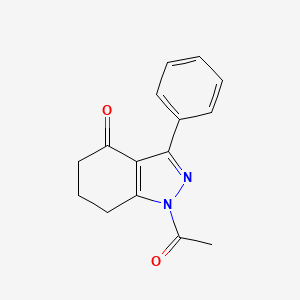![molecular formula C7H6BrN3 B1376266 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 54230-90-9](/img/structure/B1376266.png)
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
Vue d'ensemble
Description
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound with a molecular weight of 212.05 . It has a solid physical form and is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , involves aromatic nucleophilic substitution . The process involves reacting 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H6BrN3 . It contains a triazole ring, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Triazolo[4,3-a]quinoxaline derivatives have been found to react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 212.05 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine and related compounds have been synthesized and structurally characterized. A study by El-Kurdi et al. (2021) demonstrated the efficient synthesis of triazolopyridines, including variants of the compound , using oxidative cyclization. These compounds were then characterized using various techniques such as NMR, FTIR, MS, and X-ray diffraction, providing detailed insights into their molecular structures (El-Kurdi et al., 2021).
Biological Activities and Applications
Research has also explored the biological activities of these compounds. For instance, Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety and found that some derivatives displayed significant antifungal and insecticidal activities. This indicates potential applications in agriculture and pest control (Xu et al., 2017).
Chemical Properties and Reactions
The compound's chemical reactivity and applications in synthesis have been a focal point of research as well. Tang et al. (2014) studied the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to this compound. Their research highlights the compound's utility as a synthetic intermediate, especially for applications in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination, showcasing its versatility in chemical synthesis (Tang et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to interact with various targets such as c-met/vegfr-2 kinases .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit their effects through various mechanisms, such as positive allosteric modulation of gabaa receptor functioning .
Biochemical Pathways
Similar compounds have been found to affect pathways related to c-met/vegfr-2 kinases .
Pharmacokinetics
The pharmacokinetic properties of 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine indicate that it has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
Similar compounds have been found to exhibit antiproliferative activities .
Safety and Hazards
Propriétés
IUPAC Name |
8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFCCIXSLDUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

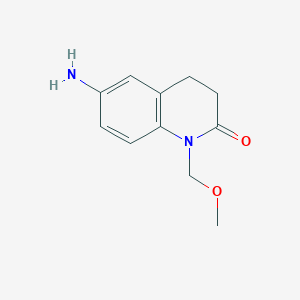


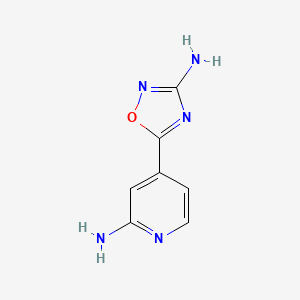
amine](/img/structure/B1376191.png)

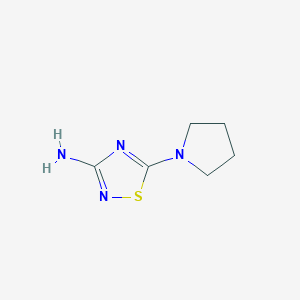
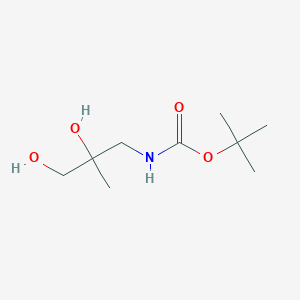
![9-Azabicyclo[6.2.0]decane](/img/structure/B1376196.png)
![[(3-Bromocyclobutoxy)methyl]benzene](/img/structure/B1376197.png)

